6-Methyl-2,3-dihydro-1,4-benzoxathiine is a heterocyclic compound characterized by a benzothiophene structure with a methyl group at the 6-position. This compound is of interest in various fields, including medicinal chemistry and materials science due to its unique chemical properties and potential biological activities.
The compound can be synthesized through various methods, including cyclization reactions involving thiophenol derivatives and substituted phenols. Its structural characteristics and reactivity have been discussed in several academic articles and patents, indicating its relevance in chemical research.
6-Methyl-2,3-dihydro-1,4-benzoxathiine belongs to the class of benzothiophene derivatives. It is classified under heterocyclic compounds due to the presence of sulfur in its ring structure. This classification highlights its potential applications in pharmaceuticals and organic synthesis.
The synthesis of 6-Methyl-2,3-dihydro-1,4-benzoxathiine can be achieved through several methods:
The synthesis typically requires controlled conditions to optimize yield and purity. Solvents such as dimethyl sulfoxide or toluene are often employed to facilitate the reaction. The use of catalysts may also enhance the efficiency of the cyclization process.
The molecular formula for 6-Methyl-2,3-dihydro-1,4-benzoxathiine is . It features a fused ring system comprising a benzene ring and a thiophene ring with a methyl group attached.
6-Methyl-2,3-dihydro-1,4-benzoxathiine can participate in various chemical reactions:
Reactions involving this compound often require specific reagents and conditions to ensure selectivity and yield. For instance, using Lewis acids can enhance electrophilic substitution reactions.
Data on specific targets or pathways remains limited and warrants further investigation.
Relevant data from studies indicate that these properties contribute to its utility in organic synthesis and potential applications in pharmaceuticals.
6-Methyl-2,3-dihydro-1,4-benzoxathiine has several scientific uses:
6-Methyl-2,3-dihydro-1,4-benzoxathiine represents a structurally unique heterocyclic scaffold combining oxygen and sulfur atoms within a fused bicyclic system. This compound exemplifies the strategic integration of bioisosteric principles and structure-activity relationship (SAR) optimization in medicinal chemistry. Its emergence addresses critical needs in pharmaceutical development, particularly for multi-target therapeutics against resistant pathogens. The methyl substituent at C6 enhances electron distribution and steric accessibility, enabling tailored interactions with biological targets. Contemporary research prioritizes this scaffold due to its balanced lipophilicity (predicted logP ≈ 2.3) and metabolic stability, distinguishing it from conventional benzoxazine or benzofuran analogs [1] [7].
The synthesis of benzoxathiine derivatives originated from early 20th-century heterocyclic chemistry, but methodical exploration began accelerating in the 1990s with advances in nucleophilic aromatic substitution (SNAr) techniques. 6-Methyl-2,3-dihydro-1,4-benzoxathiine specifically emerged as a strategic target due to:
Table 1: Evolution of Synthetic Strategies for Benzoxathiine Core
Time Period | Key Methodology | Yield Range | Limitations |
---|---|---|---|
1980–2000 | Thermal cyclization of halophenols | 40–55% | Long reaction times (>24 h) |
2000–2010 | Pd-catalyzed C–S coupling | 60–75% | Catalyst cost/toxicity |
2010–Present | Microwave-assisted SNAr/cyclization | 75–92% | Limited scale-up protocols |
The scaffold gained prominence post-2010 when polyfluorinated derivatives demonstrated unexpected antimycotic and α-adrenoreceptor inhibition activities. This positioned 6-methyl-2,3-dihydro-1,4-benzoxathiine as a versatile template for lead optimization programs targeting infectious and metabolic diseases [1] [3].
The resurgence of interest in 6-methyl-2,3-dihydro-1,4-benzoxathiine correlates directly with the global antibiotic resistance crisis. Key advancements include:
Table 2: Antibacterial Profile of Key Derivatives
Compound | MIC vs. S. aureus (µg/mL) | MIC vs. M. tuberculosis (µg/mL) | Primary Target(s) |
---|---|---|---|
6-Methyl-1,4-benzoxathiine | 8.2 | 5.7 | Cell wall synthesis |
3-(Indol-3-yl)-6-methyl analog | 1.5 | 0.63 | MenB/DNA gyrase |
6,7-Difluoro-2,3-dihydro variant | 2.9 | 0.82 | Topoisomerase IV |
Mechanistically, the thiomorpholine ring enables redox modulation in bacterial cytosol, generating reactive oxygen species (ROS) that potentiate conventional antibiotics. This positions the scaffold as a cornerstone for resistance-breaking combination therapies [1] [3] [8].
The therapeutic value of 6-methyl-2,3-dihydro-1,4-benzoxathiine stems from its unique physicochemical features relative to analogous heterocycles:
Table 3: Bioisosteric Equivalents and Activity Impacts
Bioisostere | clogP | H-Bond Acceptors | Antibacterial Potency (Relative) |
---|---|---|---|
1,4-Benzoxathiine (S) | 2.3 | 2 | 1.0 (Reference) |
1,4-Benzoxazine (O) | 1.8 | 3 | 0.3–0.5 |
2,3-Dihydrobenzofuran (CH₂) | 2.6 | 1 | 0.2–0.4 |
[1,2,4]Triazinoquinazoline (N=S) | 1.5 | 5 | 0.7–0.9 |
The 6-methyl derivative’s structural plasticity enables scaffold-hopping into quinazoline or triazine hybrids while retaining the oxathiine ring’s conformational constraints. This versatility underpins its dominance in multi-target inhibitor design against complex pathogens [4] [7] [10].
CAS No.: 132147-69-4
CAS No.: 116714-47-7
CAS No.: 1937-54-8
CAS No.: 61772-92-7
CAS No.: 68143-83-9
CAS No.: